

physicochemical properties of (6-Fluoroquinolin-8-yl)boronic acid

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Compound of Interest

Compound Name: (6-Fluoroquinolin-8-yl)boronic acid

Cat. No.: B1393465

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An In-depth Technical Guide to the Physicochemical Properties of **(6-Fluoroquinolin-8-yl)boronic acid**

Foreword

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. **(6-Fluoroquinolin-8-yl)boronic acid** emerges as a compound of significant interest, embodying the convergence of three key structural motifs: a quinoline core, a reactive boronic acid handle, and a strategically placed fluorine substituent. This guide provides a comprehensive technical overview of its physicochemical properties, offering researchers, scientists, and drug development professionals a foundational understanding of its characterization, application, and the scientific rationale underpinning its utility. We will delve into not just the "what" but the "why," exploring the causality behind experimental choices and the implications of its structural features.

Introduction and Strategic Significance

(6-Fluoroquinolin-8-yl)boronic acid is a synthetic organoboron compound that serves as a versatile intermediate in organic synthesis. Its value is derived from the unique interplay of its constituent parts:

- **The Quinoline Scaffold:** A bicyclic aromatic heterocycle, the quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials, antibacterials, and kinase inhibitors.^[1]

- **The Boronic Acid Moiety:** This functional group ($-B(OH)_2$) is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^[2] This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures.^[2] Boronic acids are generally stable, have low toxicity, and their reactivity is well-understood, making them ideal synthetic handles.^[3]
- **The Fluorine Substituent:** The incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.^{[4][5]} A fluorine atom at the 6-position of the quinoline ring can profoundly influence the molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.^{[6][7]}

The convergence of these three features makes **(6-Fluoroquinolin-8-yl)boronic acid** a valuable precursor for creating libraries of complex, fluorinated quinoline derivatives for screening in drug discovery programs.^{[8][9]}

Physicochemical Properties: A Detailed Analysis

A thorough understanding of a compound's physicochemical properties is critical for its effective use in synthesis and for predicting its behavior in biological systems.

Summary of Properties

While specific, experimentally-derived data for every property of **(6-Fluoroquinolin-8-yl)boronic acid** is not extensively published in publicly accessible literature, we can compile known information and provide expert-driven estimations based on the behavior of analogous structures.

Property	Value / Expected Behavior	Rationale / Comments
Molecular Formula	C ₉ H ₇ BFNO ₂	Derived from its chemical structure.
Molecular Weight	190.97 g/mol	Calculated from the molecular formula.
Appearance	Expected to be a white to off-white or pale yellow solid.	This is typical for arylboronic acids.
Melting Point	Not publicly available. Expected to be a relatively high-melting solid (>150 °C).	Boronic acids are crystalline solids with high melting points due to intermolecular hydrogen bonding.[2] They can also dehydrate upon heating to form cyclic anhydrides (boroxines).[10]
Solubility	Not publicly available. Expected to have moderate solubility in polar aprotic solvents (e.g., THF, DMF, DMSO) and lower solubility in nonpolar solvents and water.	The quinoline ring provides some hydrophobicity, while the boronic acid and fluorine can interact with polar solvents. Solubility can be complex due to the equilibrium with the less soluble boroxine form.[11]
pKa	Not publicly available. Estimated to be around 8.5-9.5.	Phenylboronic acid has a pKa of ~8.8. The electron-withdrawing nature of the fluoroquinoline ring system is expected to slightly decrease the pKa (increase acidity) compared to simple arylboronic acids.[2]

The Impact of the Fluorine Substituent

The strategic placement of a fluorine atom at the 6-position is a deliberate design choice intended to modulate the molecule's properties.[6] Fluorine is the most electronegative

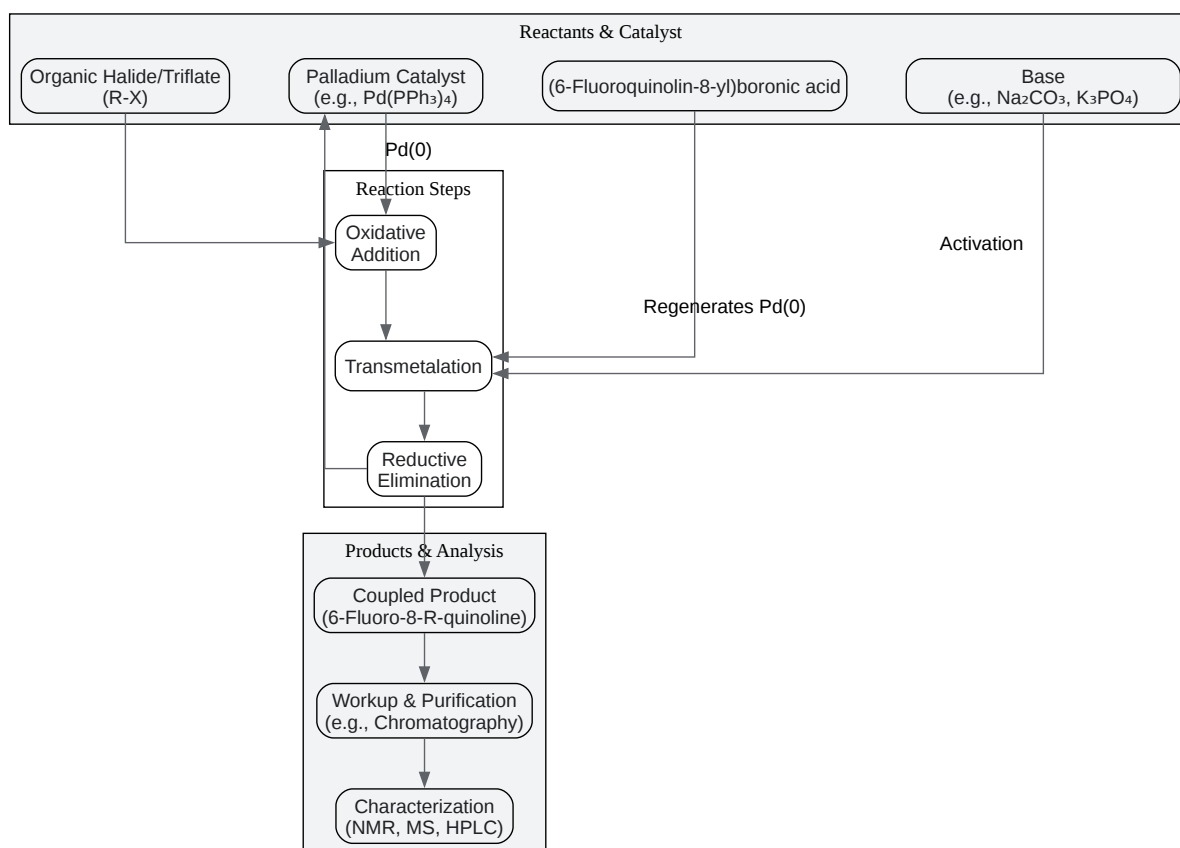
element, and its introduction can lead to:

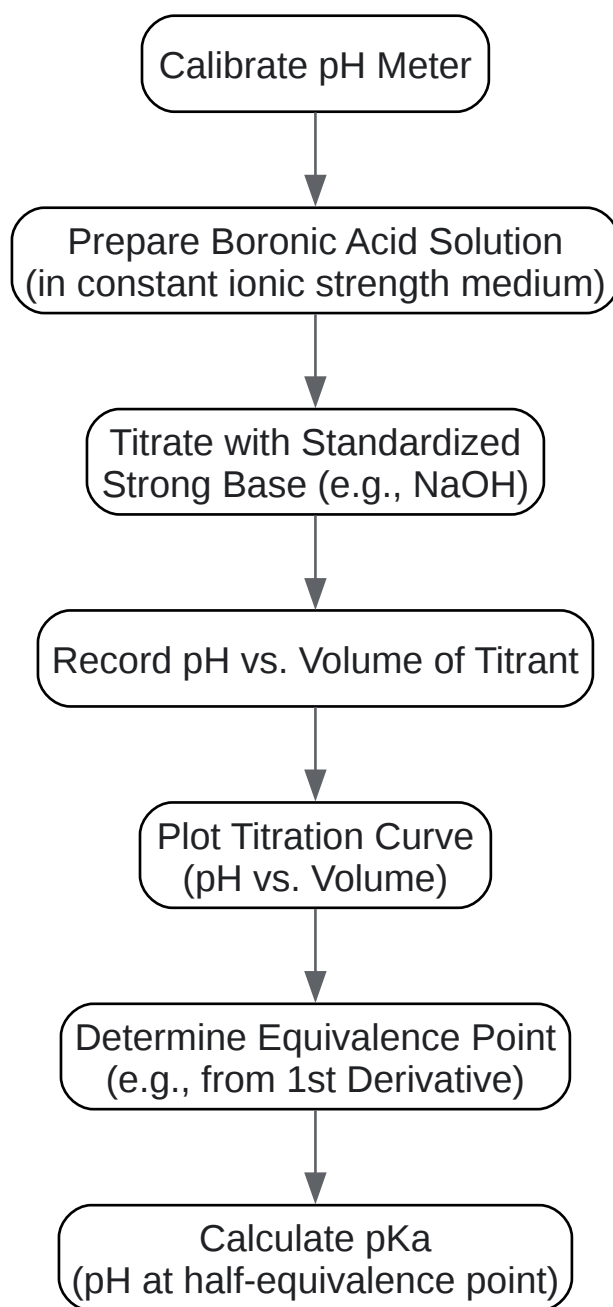
- **Enhanced Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to oxidative metabolism can block this pathway, increasing the compound's in vivo half-life.[\[4\]](#)[\[9\]](#)
- **Altered Acidity/Basicity:** The electron-withdrawing effect of fluorine can lower the pKa of nearby acidic protons (like those on the boronic acid) and decrease the basicity of the quinoline nitrogen. This can impact solubility, crystal packing, and protein-ligand interactions.[\[7\]](#)
- **Modified Lipophilicity:** Fluorine substitution typically increases a molecule's lipophilicity, which can enhance membrane permeability and cellular uptake.[\[5\]](#) This is a critical factor for bioavailability.
- **Improved Binding Affinity:** Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) in a target's active site, potentially increasing binding affinity and potency.[\[7\]](#)

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of **(6-Fluoroquinolin-8-yl)boronic acid** is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This powerful transformation enables the formation of a C-C bond between the quinoline core (at the 8-position) and a variety of sp²- or sp³-hybridized carbon atoms from an organic halide or triflate.

The workflow is a self-validating system where successful product formation confirms the reactivity and integrity of the boronic acid starting material.





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